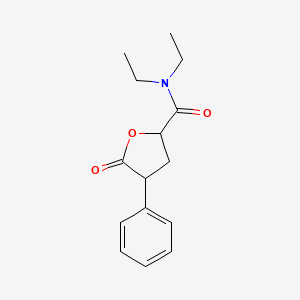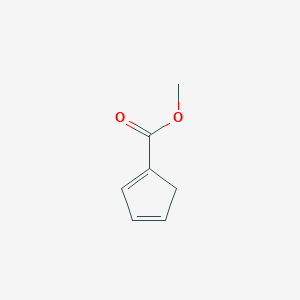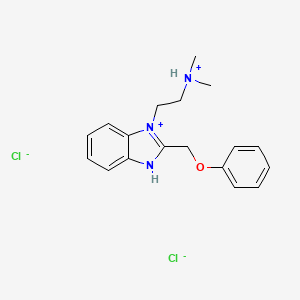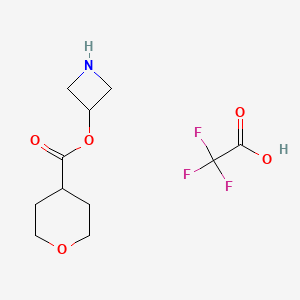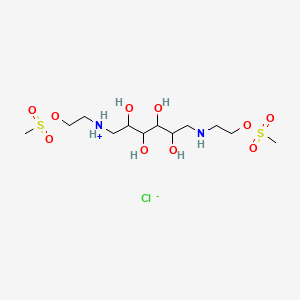![molecular formula C34H51N5O7S B13733596 (2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)
(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-ARG(PMC)-OH CHA involves the protection of the amino groups of arginine residues with a benzyloxycarbonyl (Z) group. The protected arginine is then coupled with 7-amido-4-methylcoumarin (AMC) using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of Z-ARG(PMC)-OH CHA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Z-ARG(PMC)-OH CHA primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes such as cathepsin B. The hydrolysis of the amide bond releases the fluorogenic group, 7-amido-4-methylcoumarin, which can be detected spectrophotometrically .
Common Reagents and Conditions
Reagents: Cathepsin B, buffer solutions (e.g., phosphate-buffered saline)
pH 7.4, 37°CMajor Products Formed
The major product formed from the hydrolysis of Z-ARG(PMC)-OH CHA is 7-amido-4-methylcoumarin, which exhibits fluorescence upon release .
Scientific Research Applications
Z-ARG(PMC)-OH CHA is widely used in scientific research for the following applications:
Biochemistry: As a substrate for measuring the activity of cathepsin B in various biological samples.
Cell Biology: Used in assays to study intracellular protein degradation and lysosomal function.
Industry: Utilized in the quality control of pharmaceutical preparations involving proteolytic enzymes.
Mechanism of Action
Z-ARG(PMC)-OH CHA exerts its effects by serving as a substrate for cathepsin B. The enzyme cleaves the amide bond between the arginine residues and the 7-amido-4-methylcoumarin group, releasing the fluorogenic compound. This reaction allows for the quantification of cathepsin B activity based on the fluorescence intensity .
Comparison with Similar Compounds
Similar Compounds
Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate for cathepsin B, but with phenylalanine instead of arginine.
Z-Gly-Gly-Arg-7-amido-4-methylcoumarin: A substrate for thrombin, used in coagulation studies.
Uniqueness
Z-ARG(PMC)-OH CHA is unique due to its high selectivity for cathepsin B and its ability to provide a sensitive and specific measure of enzyme activity through fluorescence detection .
Properties
Molecular Formula |
C34H51N5O7S |
|---|---|
Molecular Weight |
673.9 g/mol |
IUPAC Name |
(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium |
InChI |
InChI=1S/C28H38N4O7S.C6H13N/c1-17-18(2)24(19(3)21-13-14-28(4,5)39-23(17)21)40(36,37)32(26(29)30)15-9-12-22(25(33)34)31-27(35)38-16-20-10-7-6-8-11-20;7-6-4-2-1-3-5-6/h6-8,10-11,22H,9,12-16H2,1-5H3,(H3,29,30)(H,31,35)(H,33,34);6H,1-5,7H2/t22-;/m0./s1 |
InChI Key |
IJTREBSXPVITRM-FTBISJDPSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N(CCC[C@@H](C(=O)[O-])NC(=O)OCC3=CC=CC=C3)C(=N)N)C.C1CCC(CC1)[NH3+] |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N(CCCC(C(=O)[O-])NC(=O)OCC3=CC=CC=C3)C(=N)N)C.C1CCC(CC1)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


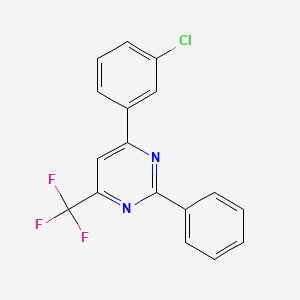
![1-(2-Chloroethyl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B13733520.png)
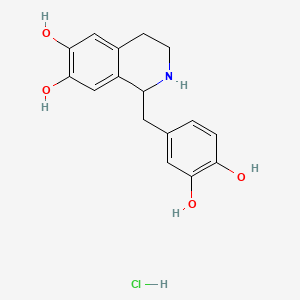
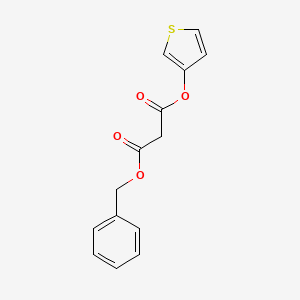

![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate](/img/structure/B13733552.png)
![2-Anthracenesulfonic acid, 4,4'-[methylenebis(4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B13733554.png)

